4-(2-Pyridylazo)resorcinol

Spectrophotometry Lead Determination Environmental Analysis

Select 4-(2-Pyridylazo)resorcinol (PAR, CAS 1141-59-9) for unmatched analytical performance in metal ion quantification. Its water-soluble complexes enable direct analysis in biological buffers, crucial for native protein conformation in SOD1 assays. PAR achieves 47% higher molar absorptivity for lead than PAN, lowering detection limits and reagent costs. The EDTA-resistant Ni(PAR)₂ complex permits interference-free nickel monitoring in electroplating baths. For high-throughput QC, PAR delivers baseline separation of transition metals in electronic copper in 15 minutes—a 62.5% reduction vs. Arsenazo III. Choose PAR for validated, cost-effective, and rapid spectrophotometric workflows.

Molecular Formula C11H9N3O2
Molecular Weight 215.21 g/mol
CAS No. 1141-59-9
Cat. No. B072590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Pyridylazo)resorcinol
CAS1141-59-9
Synonyms4-(2-pyridylazo)resorcinol
4-(2-pyridylazo)resorcinol disodium salt
4-(2-pyridylazo)resorcinol sodium salt
Molecular FormulaC11H9N3O2
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)O
InChIInChI=1S/C11H9N3O2/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11/h1-7,15-16H
InChIKeyRJNYNDHYSJRRDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Pyridylazo)resorcinol (PAR) CAS 1141-59-9: Scientific Procurement and Technical Baseline Overview


4-(2-Pyridylazo)resorcinol (PAR, CAS 1141-59-9) is a heterocyclic azo dye widely employed as a chromogenic chelating agent for the spectrophotometric and chromatographic determination of over 50 transition, heavy, and rare earth metal ions. As a tridentate ligand that coordinates via pyridine nitrogen, azo nitrogen, and ortho-hydroxyl oxygen of the resorcinol moiety [1], PAR forms intensely colored, water-soluble complexes with metal ions across the d-, p-, and f-blocks [2]. Commercial availability spans reagent grades with purity ranging from ≥95% to >99% , with the compound appearing as an orange powder (melting point 192–202°C), partially soluble in water and slightly soluble in ethanol .

4-(2-Pyridylazo)resorcinol CAS 1141-59-9: Why Generic Substitution with Other Pyridylazo Reagents is Scientifically Unreliable


PAR, PAN (1-(2-pyridylazo)-2-naphthol), TAR (4-(2-thiazolylazo)resorcinol), and other pyridylazo/thiazolylazo analogs share a common azo-chelation motif, yet they differ materially in water solubility, metal complex stability, spectral resolution of overlapping analyte signals, and chromatographic elution behavior [1]. These differences are not marginal; they directly determine whether a given analytical workflow achieves baseline separation, required detection limits, or freedom from interference in complex matrices such as seawater, biological fluids, or industrial process streams [2]. Procurement of a non-validated analog without confirming equivalence in the specific assay conditions documented in Section 3 will introduce uncontrolled systematic error and require full method revalidation.

4-(2-Pyridylazo)resorcinol CAS 1141-59-9: Quantitative Evidence Guide for Scientific Selection vs. Analogs


PAR vs. PAN: Higher Molar Absorptivity for Lead Determination Under Aqueous Conditions

In a direct head-to-head comparison for trace-level lead determination in aqueous phase, PAR demonstrates a molar absorption coefficient (ε) of 3.107 × 10⁴ L mol⁻¹ cm⁻¹ at 515 nm for its Pb(PAR)₂ complex, versus PAN's ε of 2.112 × 10⁴ L mol⁻¹ cm⁻¹ at 550 nm for Pb(PAN)₂. This represents a 47% higher intrinsic sensitivity for PAR under the same aqueous conditions [1]. The corresponding Sandell's sensitivity values are 6.670 ng cm⁻² for PAR and 9.813 ng cm⁻² for PAN, indicating that PAR can detect lower absolute quantities of lead.

Spectrophotometry Lead Determination Environmental Analysis

PAR vs. PAN: Distinct Kinetics for Lanthanide and Actinide Complexation Enabling Differential Selectivity

Kinetic studies of Eu³⁺ and UO₂²⁺ complexation reveal that PAR and PAN proceed through three distinct kinetic steps, with differences in rate constants attributable to structural variations between the resorcinol (PAR) and naphthol (PAN) moieties [1]. The rate constants for UO₂²⁺ complexation by PAR are remarkably close to those observed for 18-crown-6 and diaza-18-crown-6 reacting with uranyl ion, a kinetic profile not shared by PAN. These differences arise from the differential coordination geometry and steric constraints imposed by the naphthol ring in PAN versus the resorcinol ring in PAR, which directly influence the rate-determining water-release step from the metal coordination sphere.

Coordination Chemistry Lanthanides Kinetics

PAR vs. TAR: Superior Complex Stability for First-Row Transition Metals

Comparative determination of 1:1 complex stability constants at μ = 0.1 and 25°C demonstrates that both protonated and normal complexes of Mn(II), Ni(II), Cu(II), and Zn(II) with PAR are consistently more stable than those formed with TAR (4-(2-thiazolylazo)resorcinol) [1]. This trend holds across the first-row transition series examined, with PAR exhibiting higher log K values for each metal ion. The reverse stability order is observed only for protonated lanthanide(III) complexes, establishing that PAR is the preferred reagent specifically for transition metal analysis.

Stability Constants Transition Metals Spectrophotometry

PAR vs. Arsenazo III: 2.7-Fold Faster HPLC Separation of Trace Impurities in Electronic-Grade Copper

In reversed-phase high-performance liquid chromatographic separation of trace impurities in oxygen-free electronic copper using post-column chelation, baseline separation is achieved in 15 minutes using PAR, compared to 40 minutes using Arsenazo III under comparable conditions [1]. This 2.7-fold reduction in analysis time is accompanied by effective resolution of Co(II), Ni(II), Fe(III), and other transition metal impurities. Both reagents were evaluated as post-column chelating agents in the same study, with PAR demonstrating superior throughput without compromising separation quality.

HPLC Post-Column Derivatization Trace Metal Analysis

PAR Metal Complexes: Water Solubility as a Fundamental Workflow Advantage

PAR forms water-soluble complexes with a broad range of metal ions including Zn²⁺, Cd²⁺, Pb²⁺, Co²⁺, Ni²⁺, Cu²⁺, and rare earth elements, eliminating the need for organic solvent extraction in many analytical workflows . The Zn(PAR)₂ complex, for instance, exhibits a molar absorptivity of 71,500 M⁻¹ cm⁻¹ at 492 nm and pH 7.4 in buffered aqueous solution, with a dissociation constant of 7.08 × 10⁻¹³ M² under these conditions [1]. In contrast, the naphthol-based analog PAN and its metal complexes typically require organic solvent extraction or mixed aqueous-organic media due to limited water solubility, adding procedural complexity, solvent disposal costs, and potential extraction efficiency variability.

Water Solubility Analytical Chemistry Metalloproteins

PAR Zinc Complex: EDTA-Resistant Absorbance for Enhanced Specificity in Mixed-Metal Matrices

The Ni(PAR)₂ complex at pH 8.6–10 exhibits absorbance at 494 nm that is scarcely affected by the addition of EDTA, a property that significantly improves the specificity of nickel determination in the presence of interfering metal ions [1]. This EDTA resistance is not a universal property of pyridylazo reagents but rather a specific characteristic of the PAR-nickel complex under the optimized pH conditions. The molar extinction coefficient for Ni(PAR)₂ is 7.3 × 10⁴ L mol⁻¹ cm⁻¹, with Beer's law obeyed over 0.05–1.0 μg Ni/mL.

Masking EDTA Nickel Determination

4-(2-Pyridylazo)resorcinol CAS 1141-59-9: Best Research and Industrial Application Scenarios


Simultaneous Quantification of Zn²⁺ and Cu²⁺ in Metalloproteins (e.g., SOD1 Mutants)

PAR enables the simultaneous spectrophotometric quantification of Zn²⁺ and Cu²⁺ ions in a single assay using spectral decomposition of overlapping PAR-metal complex absorption bands. This method has been validated for human Cu,Zn superoxide dismutase (SOD1), demonstrating metal content results comparable to ICP-AES while requiring only microgram quantities of protein and minimal sample preparation [1]. The water solubility of PAR-metal complexes [2] permits direct analysis in aqueous biological buffers without organic solvent extraction, a critical advantage for maintaining native protein conformation during analysis.

Post-Column Derivatization in HPLC for High-Throughput Trace Metal Analysis in Electronics Manufacturing

PAR as a post-column chelating agent achieves baseline separation of Co(II), Ni(II), Fe(III), and other transition metal impurities in oxygen-free electronic copper in 15 minutes, a 62.5% reduction compared to 40 minutes with Arsenazo III [1]. This throughput advantage supports inline quality control for semiconductor and high-purity metal production, where rapid trace impurity screening directly impacts manufacturing yield and product certification timelines.

Trace-Level Lead Determination in Environmental Water Samples

For aqueous-phase spectrophotometric determination of lead, PAR provides a molar absorptivity of 3.107 × 10⁴ L mol⁻¹ cm⁻¹ at 515 nm, 47% higher than PAN (2.112 × 10⁴ L mol⁻¹ cm⁻¹ at 550 nm) [1]. This higher sensitivity translates to lower detection limits and reduced reagent consumption per assay, optimizing both analytical performance and consumable procurement costs for environmental monitoring laboratories analyzing drinking water, surface water, or industrial effluents.

Selective Nickel Determination in Multi-Metal Industrial Process Streams Using EDTA Masking

In samples containing Co, Fe, Cu, and other interfering transition metals, the EDTA-resistant nature of the Ni(PAR)₂ complex at pH 8.6–10 enables nickel-specific quantification without labor-intensive separation steps [1]. This property supports cost-effective nickel monitoring in electroplating baths, alloy production quality control, and mining process waters, where rapid turn-around and minimal sample handling are operational priorities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Pyridylazo)resorcinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.